3-磺酰基二硫代氨基甲酸钾

描述

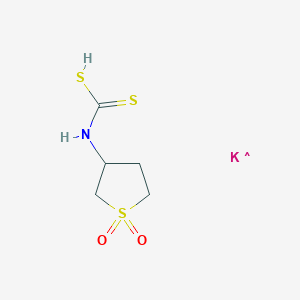

Potassium 3-sulfolanyldithiocarbamate: is a chemical compound with the molecular formula C₄H₇KNO₄S₄. It is known for its unique structure, which includes a sulfolane ring and a dithiocarbamate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

科学研究应用

Chemistry: Potassium 3-sulfolanyldithiocarbamate is used as a ligand in coordination chemistry to form stable complexes with transition metals

Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also investigated for its potential as an enzyme inhibitor.

Medicine: Potassium 3-sulfolanyldithiocarbamate has been explored for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of other diseases.

Industry: In industrial applications, this compound is used as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing.

作用机制

Target of Action

It’s known that potassium ions are the primary intracellular cations found in virtually all body tissues . They play a crucial role in maintaining cell membrane potential, regulating fluid balance, nerve impulses, and muscle contractions .

Mode of Action

A study on the radiolysis of this compound suggests that the hydrated electron adds to the sulfonyl and dithiocarbamate groups to form anion radicals . This indicates that the compound may interact with its targets through electron transfer processes .

Biochemical Pathways

Potassium ions are known to be involved in several important physiological processes, including the regulation of heart rhythm and muscle function .

Result of Action

The formation of anion radicals through electron transfer processes suggests that the compound may have a significant impact on cellular redox processes .

准备方法

Synthetic Routes and Reaction Conditions: Potassium 3-sulfolanyldithiocarbamate can be synthesized through the reaction of sulfolane with carbon disulfide and potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation.

Industrial Production Methods: In industrial settings, the production of potassium 3-sulfolanyldithiocarbamate involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions:

Oxidation: Potassium 3-sulfolanyldithiocarbamate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Compounds with different functional groups replacing the dithiocarbamate group.

相似化合物的比较

Potassium ethylxanthate: Used in mineral processing as a flotation agent.

Potassium dimethyldithiocarbamate: Used as a biocide and in the rubber industry.

Potassium diethyldithiocarbamate: Used in analytical chemistry for metal ion detection.

Uniqueness: Potassium 3-sulfolanyldithiocarbamate is unique due to its sulfolane ring, which imparts distinct chemical properties compared to other dithiocarbamates. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications.

生物活性

Potassium 3-sulfolanyldithiocarbamate is a member of the dithiocarbamate family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique sulfonyl and dithiocarbamate functionalities, exhibits various biological effects, including antimicrobial, antitumor, and chelating properties. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of potassium 3-sulfolanyldithiocarbamate.

Chemical Structure and Properties

The compound's structure can be described by the general formula [R-NCS], where R represents the sulfonyl group. The presence of sulfur atoms in the dithiocarbamate moiety allows for strong chelation with metal ions, enhancing its biological activity.

1. Antimicrobial Activity

Potassium 3-sulfolanyldithiocarbamate has been shown to possess significant antimicrobial properties against various bacterial strains. Research indicates that dithiocarbamates generally exhibit enhanced antibacterial activity compared to their metal complexes. For instance, studies have demonstrated that ligands derived from dithiocarbamates can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus cereus | 40 µg/mL |

| Listeria monocytogenes | 30 µg/mL |

| Shigella flexneri | 35 µg/mL |

These findings highlight the potential of potassium 3-sulfolanyldithiocarbamate as a candidate for developing new antibacterial agents .

2. Antitumor Activity

The antitumor potential of potassium 3-sulfolanyldithiocarbamate has been explored in various studies. Dithiocarbamates have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have shown promise against human acute lymphoblastic leukemia cells by inhibiting indoleamine 2,3-dioxygenase (IDO), a target for cancer immunotherapy .

3. Chelating Properties

Dithiocarbamates are well-known for their ability to chelate metal ions, forming stable complexes that can modulate metal bioavailability in biological systems. Potassium 3-sulfolanyldithiocarbamate effectively binds to transition metals, which may enhance its biological efficacy through mechanisms such as metal ion detoxification and modulation of enzymatic activities .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of potassium 3-sulfolanyldithiocarbamate involved testing against multiple bacterial strains. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, with notable effectiveness against Staphylococcus aureus and Listeria monocytogenes. The study emphasized the importance of optimizing the compound's formulation to enhance its bioavailability and efficacy in clinical settings .

Case Study: Antitumor Mechanisms

In another investigation focusing on its antitumor activity, potassium 3-sulfolanyldithiocarbamate was tested on human leukemia cell lines. The results demonstrated that treatment with this compound led to significant apoptosis in treated cells compared to controls. The study suggested that further exploration into its mechanism of action could yield insights into developing new therapeutic strategies for leukemia .

属性

IUPAC Name |

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYMNMYNYRQFAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144089-87-2 | |

| Record name | SULFOCARBATHION POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88L80298K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when potassium 3-sulfolanyldithiocarbamate is exposed to hydrated electrons in aqueous solutions?

A1: The study reveals that hydrated electrons readily interact with potassium 3-sulfolanyldithiocarbamate at two distinct sites: the sulfonyl group and the dithiocarbamate group []. This interaction leads to the formation of two anion radicals:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。